

An In-depth Technical Guide to the Chemical Properties of FSG67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **FSG67**, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

FSG67, scientifically known as 2-(nonylsulfonamido)benzoic acid, is a small molecule inhibitor of the enzyme glycerol-3-phosphate acyltransferase (GPAT).[1][2][3] This enzyme catalyzes the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids. By inhibiting GPAT, **FSG67** has been shown to exert significant effects on lipid metabolism, making it a valuable tool for research in obesity, metabolic syndrome, and oncology.[4][5]

Table 1: Physicochemical Properties of FSG67

Property	Value	Source
Common Name	2-(Nonylsulfonamido)benzoic acid	
CAS Number	1158383-34-6	-
Molecular Formula	C16H25NO4S	
Molecular Weight	327.4 g/mol	
Solubility	DMSO, Ethanol	_
Storage Temperature	-20°C	_

Biological Activity and Quantitative Data

FSG67 is a well-characterized inhibitor of GPAT, with a demonstrated ability to modulate lipid metabolism in both in vitro and in vivo models. Its primary mechanism of action is the competitive inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid, a key precursor for various lipids.

Table 2: In Vitro Inhibitory Activity of FSG67

Target	IC ₅₀	Assay Conditions	Source
Glycerol 3-Phosphate Acyltransferase (GPAT)	24 μΜ	Not Specified	
Total Mitochondrial GPAT	30.2 μΜ	Mouse liver mitochondria	_
GPAT1	42.1 μΜ	Mouse liver mitochondria in the presence of NEM	_

Table 3: In Vivo Effects of FSG67 in Diet-Induced Obese (DIO) Mice

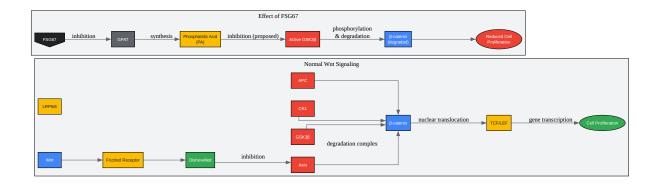
Parameter	Dosage	Effect	Source
Body Weight	5 mg/kg, daily	Gradual 12% weight loss	
Food Intake	5 mg/kg, daily	Transient 9- to 10-day hypophagia	
Fat Mass	5 mg/kg, daily	Weight was lost specifically from fat mass	
Glucose Tolerance & Insulin Sensitivity	Chronic administration	Increased	

Experimental Protocols In Vivo Study of FSG67 in a Mouse Model of Acetaminophen Overdose

This protocol describes the in vivo administration of **FSG67** to mice following acetaminophen (APAP) induced liver injury to study its effects on liver regeneration.

- Animal Model: Male C57BL/6J mice.
- APAP Induction: A single dose of 300 mg/kg APAP is administered to induce liver toxicity.
- **FSG67** Administration: **FSG67** is administered at a dose of 20 mg/kg at 3, 24, and 48 hours post-APAP injection.
- Vehicle Control: A vehicle control (e.g., DMSO) is administered on the same schedule.
- Sample Collection: Blood and liver tissues are collected at multiple time points for analysis.
- Analysis: Tissues are analyzed for markers of liver injury, oxidative stress, and cell proliferation (e.g., PCNA expression).

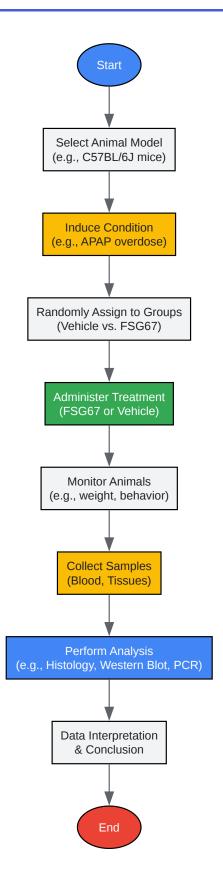
GPAT Inhibition Assay


This protocol outlines a method to determine the inhibitory activity of **FSG67** on GPAT in isolated mouse liver mitochondria.

- Mitochondria Isolation: Isolate mitochondria from mouse liver tissue using standard differential centrifugation methods.
- Reaction Mixture: Prepare a reaction mixture containing the isolated mitochondria, buffer, and necessary co-factors.
- Inhibitor Addition: Add varying concentrations of FSG67 (e.g., 0.2–122.2 μM) to the reaction mixture.
- GPAT1 vs. Total GPAT Activity: To distinguish between GPAT1 and total mitochondrial GPAT activity, N-ethylmaleimide (NEM) can be included in the assay, as GPAT1 is NEM-resistant.
- Enzyme Reaction: Initiate the enzymatic reaction and measure the incorporation of a radiolabeled substrate.
- IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of GPAT activity against the logarithm of the **FSG67** concentration.

Signaling Pathways and Experimental Workflows Wnt/β-catenin Signaling Pathway Altered by FSG67

FSG67 has been shown to blunt liver regeneration after acetaminophen overdose by altering GSK3 β and Wnt/ β -catenin signaling. The following diagram illustrates the proposed mechanism.


Click to download full resolution via product page

Caption: Proposed mechanism of FSG67's effect on the Wnt/ β -catenin signaling pathway.

Experimental Workflow for In Vivo FSG67 Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of **FSG67**.

Click to download full resolution via product page

Caption: A generalized experimental workflow for in vivo studies involving FSG67.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The inhibitor of glycerol 3-phosphate acyltransferase FSG67 blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of FSG67]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831063#investigating-the-chemical-properties-of-fsg67]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com